molecular formula C20H22ClNO3S2 B2976468 3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one CAS No. 1797638-21-1

3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one

Cat. No.: B2976468
CAS No.: 1797638-21-1
M. Wt: 423.97
InChI Key: VQAWGPQNCACGHL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: 3-(Benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one (CAS: 1797638-21-1) is a synthetic organic compound with a molecular formula of C₂₀H₂₂ClNO₃S₂ and a molecular weight of 423.98 g/mol . Its structure comprises three key moieties:

  • A benzenesulfonyl group (-SO₂C₆H₅) linked to a propan-1-one backbone.
  • A 1,4-thiazepane ring (a seven-membered heterocycle containing nitrogen and sulfur) substituted with a 2-chlorophenyl group at the 7-position.
  • A ketone functional group bridging the thiazepane and benzenesulfonyl groups.

The thiazepane ring is a common scaffold in bioactive molecules, and the benzenesulfonyl group may enhance metabolic stability or receptor binding .

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3S2/c21-18-9-5-4-8-17(18)19-10-12-22(13-14-26-19)20(23)11-15-27(24,25)16-6-2-1-3-7-16/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAWGPQNCACGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzenesulfonyl group: This step might involve sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Attachment of the chlorophenyl group: This can be done through substitution reactions using chlorophenyl derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the thiazepane ring or the benzenesulfonyl group.

    Reduction: Reduction reactions might target the carbonyl group or other functional groups within the molecule.

    Substitution: Substitution reactions could involve the chlorophenyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Electronic and Steric Effects:

  • The 2-chlorophenyl substituent on the thiazepane ring contributes to steric hindrance and lipophilicity, which may influence receptor binding compared to simpler analogs like 1-(4-fluorophenyl)-2-(methylamino)propan-1-one .

Pharmacokinetic Properties:

  • The absence of glycosylation in the target compound likely improves blood-brain barrier permeability relative to naringin or hesperidin derivatives .

Computational Predictions:

  • Density functional theory (DFT) studies, as described by Becke , could model the electronic environment of the benzenesulfonyl group and predict its interaction with biological targets.
  • Tools like Multiwfn enable analysis of electron localization (e.g., sulfur atoms in the thiazepane and sulfonyl groups) to compare charge distribution with fluorophenyl or methylamino analogs.

Biological Activity

3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one is a compound of significant interest due to its potential biological activities. This compound is structurally characterized by the presence of a benzenesulfonyl moiety and a thiazepane ring, which may contribute to its pharmacological properties. This article reviews current research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of 3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one can be represented as follows:

C16H16ClN1O2S1\text{C}_{16}\text{H}_{16}\text{ClN}_{1}\text{O}_{2}\text{S}_{1}

The compound has been identified as a GPR34 receptor antagonist , which plays a crucial role in mediating immune responses. By inhibiting this receptor, the compound may exhibit anti-inflammatory and immunomodulatory effects. This mechanism is particularly relevant for treating conditions such as allergic diseases and inflammatory disorders .

1. Anti-inflammatory Effects

Research indicates that 3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one effectively inhibits mast cell degranulation and histamine release. These actions suggest its potential utility in managing allergic reactions and asthma .

2. Antimicrobial Activity

Preliminary studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the precise pathways involved .

3. Anticancer Potential

Some studies have explored the cytotoxic effects of this compound on cancer cell lines. The results indicate that it may induce apoptosis in specific cancer cells, suggesting a possible role in cancer therapy .

Case Study 1: Anti-allergic Activity

A study investigated the effects of the compound on a mouse model of allergic rhinitis. The results demonstrated a significant reduction in nasal inflammation and histamine levels, supporting its potential as a therapeutic agent for allergic conditions.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human breast cancer cell lines showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis among treated cells compared to controls .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Anti-inflammatoryGPR34 receptor antagonism
AntimicrobialDisruption of bacterial cell wall synthesis
AnticancerInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the 1,4-thiazepane ring via cyclization of dihalogenated precursors with amines. The benzenesulfonyl group is introduced via nucleophilic substitution. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol. Purity is validated by HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Methodological Answer : Use X-ray crystallography (via SHELX programs for data refinement ) for absolute configuration determination. Complementary techniques include FT-IR (to confirm sulfonyl and ketone groups), high-resolution mass spectrometry (HRMS), and 2D NMR (COSY, HSQC) to resolve stereochemistry and substituent positions .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Screen for receptor-binding activity using fluorescence polarization assays (e.g., GPCR targets) or enzyme inhibition studies (e.g., kinases). Metabolic stability can be assessed via liver microsome assays (e.g., rat/human S9 fractions) with LC-MS quantification .

Advanced Research Questions

Q. How can computational tools predict binding modes and affinity of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina ) to model interactions with target proteins (e.g., neurotransmitter receptors). Validate predictions with molecular dynamics simulations (GROMACS) and binding free energy calculations (MM-PBSA). Compare results to experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Conduct meta-analysis to identify variability sources (e.g., assay conditions, cell lines). Validate using orthogonal methods:

  • If conflicting IC₅₀ values exist, compare fluorescence-based assays vs. radioligand binding.
  • Use Multiwfn to analyze electrostatic potential surfaces, which may explain differential binding in polar vs. nonpolar environments.
  • Cross-reference with pharmacokinetic data (e.g., plasma protein binding) to assess bioavailability impacts .

Q. How can electronic structure analysis inform reactivity and metabolic pathways?

  • Methodological Answer : Calculate frontier molecular orbitals (HOMO/LUMO) using DFT (Gaussian 16) to predict sites of oxidative metabolism. Pair with Multiwfn for electron localization function (ELF) analysis to identify reactive sulfonyl or ketone groups. Validate via in silico metabolism prediction tools (e.g., Schrödinger’s MetaSite) and compare to experimental LC-MS/MS metabolite profiles .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

  • Methodological Answer : Challenges include poor crystal quality due to flexible thiazepane rings. Optimize crystallization using vapor diffusion (e.g., methanol/water mixtures) and additive screening (e.g., divalent cations). For data refinement, employ SHELXL with TWIN/BASF commands to handle twinning. Use PLATON to validate disorder modeling .

Methodological Notes

  • Structural Analysis : Prioritize combined spectroscopic and computational approaches to address stereochemical ambiguities.
  • Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability.
  • Ethical Compliance : Adhere to controlled substance regulations if the compound shares structural motifs with scheduled drugs (e.g., benzodiazepine analogs) .

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